molecular formula C5BrClF3N B3426854 4-Bromo-3-chloro-2,5,6-trifluoropyridine CAS No. 54732-63-7

4-Bromo-3-chloro-2,5,6-trifluoropyridine

Cat. No.: B3426854
CAS No.: 54732-63-7
M. Wt: 246.41 g/mol
InChI Key: XRQBCXSMTBONCN-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis

In modern organic synthesis, fluorinated pyridine scaffolds have garnered significant attention. nih.gov The inclusion of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govelsevierpure.com Properties such as lipophilicity, metabolic stability, and binding affinity can be fine-tuned by the introduction of fluorine, making these scaffolds highly desirable in the design of pharmaceuticals and agrochemicals. nih.govelsevierpure.com Consequently, the development of synthetic methodologies to access diverse fluorinated pyridine derivatives is a key area of research. nih.gov

Overview of Halogenated Pyridine Reactivity Landscape and Principles

The reactivity of halogenated pyridines is governed by the electron-deficient nature of the pyridine ring and the specific halogenation pattern. nih.gov The nitrogen atom in the ring deactivates it towards electrophilic aromatic substitution, making such reactions challenging. nih.gov Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. The reactivity of the halogens as leaving groups in SNAr reactions generally follows the trend I > Br > Cl > F. However, the strong electron-withdrawing nature of fluorine can significantly influence the reactivity of other halogens on the ring. nih.gov

The selective functionalization of polyhalogenated pyridines is a central theme in their chemistry. acs.org Chemists have developed a variety of strategies to control the regioselectivity of reactions, including directed metalation, halogen-metal exchange, and transition-metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net These methods provide access to a wide array of substituted pyridines that would be difficult to synthesize otherwise.

Specific Context of 4-Bromo-3-chloro-2,5,6-trifluoropyridine in Advanced Chemical Research

Within the diverse family of polyhalogenated pyridines, this compound emerges as a highly functionalized and synthetically versatile building block. Its unique arrangement of five different halogen atoms on the pyridine ring offers a rich platform for sequential and site-selective chemical transformations. The presence of bromine, chlorine, and fluorine atoms with their distinct reactivities allows for a programmed introduction of various substituents. This makes it a valuable starting material for the synthesis of complex, multi-substituted pyridine derivatives for applications in materials science and the development of new biologically active compounds.

The strategic placement of the halogens in this compound dictates its reactivity. The bromine at the 4-position is typically the most susceptible to displacement by nucleophiles or to undergo metal-halogen exchange. The chlorine at the 3-position and the fluorine atoms at the 2-, 5-, and 6-positions offer further opportunities for functionalization under different reaction conditions. This differential reactivity is a key feature that researchers exploit in multi-step synthetic sequences.

Compound Properties

PropertyValue
CAS Number 54732-63-7
Molecular Formula C5BrClF3N
Molecular Weight 246.41 g/mol
SMILES C1(=C(C(=C(N=C1F)F)Cl)Br)F

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-2,5,6-trifluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5BrClF3N/c6-1-2(7)4(9)11-5(10)3(1)8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQBCXSMTBONCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1F)F)Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54732-63-7
Record name 4-bromo-3-chloro-2,5,6-trifluoropyridine
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Synthetic Methodologies for 4 Bromo 3 Chloro 2,5,6 Trifluoropyridine

Strategic Approaches to Polysubstituted Pyridine (B92270) Ring Construction

The de novo synthesis of polysubstituted pyridine rings offers a powerful method for accessing complex substitution patterns that may be difficult to achieve through direct functionalization. These methods often involve the condensation of smaller, functionalized building blocks. While classical methods like the Hantzsch pyridine synthesis remain relevant, contemporary advancements have introduced more sophisticated strategies. biosynth.com

Transition-metal-catalyzed cyclization and cross-coupling reactions, for instance, provide new and efficient routes to functionalized pyridine derivatives. googleapis.com Methodologies such as [2+2+2] cyclotrimerizations can build the pyridine core from simple components. Another modern approach involves a sequence of reactions, such as an olefin cross-metathesis to form an α,β-unsaturated 1,5-dicarbonyl derivative, which then serves as a precursor for cyclization into a pyridine with a wide range of substitution patterns. These strategies are a valuable addition to the synthesis of azaheterocycles. googleapis.com

However, for heavily halogenated pyridines like the title compound, the more common and practical approach involves the stepwise modification of a pre-existing polyhalogenated pyridine core. This is due to the ready availability of precursors like pentachloropyridine (B147404) and the well-established chemistry of halogen exchange and substitution reactions on the pyridine ring.

Regioselective Halogenation and Halogen Exchange Reactions

The introduction of specific halogen atoms at defined positions on the pyridine ring is critical for the synthesis of 4-Bromo-3-chloro-2,5,6-trifluoropyridine. This requires a deep understanding of regioselectivity, which is governed by the electronic properties of the pyridine ring and any existing substituents. The electron-deficient pyridine system is generally mismatched for standard electrophilic aromatic substitution (EAS) processes, often requiring harsh conditions. google.com Therefore, alternative strategies are frequently employed.

Selective Fluorination Processes for Pyridine Derivatives

Incorporating fluorine into a pyridine ring can be achieved through several methods, including direct fluorination or, more commonly, halogen exchange (Halex) reactions.

Direct C-H Fluorination : Methods for the direct, site-selective fluorination of C-H bonds have been developed. For instance, using silver(II) fluoride (B91410) (AgF₂), a commercially available reagent, allows for the safe and site-selective fluorination of single carbon-hydrogen bonds in pyridines and diazines. guidechem.com These reactions typically occur at ambient temperature with high selectivity for the position adjacent to the nitrogen atom. guidechem.com Another approach involves using mixtures of elemental fluorine and iodine, which form species that function as sources of iodonium (B1229267) and fluoride ions, leading to 2-fluoro-derivatives. fishersci.fi

Halogen Exchange (Halex) Reactions : A more prevalent strategy is the substitution of existing chlorine or bromine atoms with fluoride. This is often accomplished using fluoride salts like potassium fluoride (KF) or caesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures. fishersci.fi For example, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can be synthesized from pentachloropyridine using potassium fluoride in N-methylpyrrolidone at temperatures below 170°C. chemicalbook.com Similarly, 3-Chloro-2,4,5,6-tetrafluoropyridine can be prepared from 3,5-dichloro-2,4,6-trifluoropyridine by reacting it with anhydrous potassium fluoride in sulfolane (B150427) at 180°C. google.com The reactivity of halogens towards substitution generally follows the order I > Br > Cl.

PrecursorReagent(s)ConditionsProduct(s)YieldRef
PyridineAgF₂Ambient Temperature, 1 hr2-Fluoropyridine- guidechem.com
PyridineF₂/I₂Room Temperature2-FluoropyridineHigh fishersci.fi
PentachloropyridineKF< 170°C, N-methylpyrrolidone3,5-Dichloro-2,4,6-trifluoropyridineHigh chemicalbook.com
3,5-Dichloro-2,4,6-trifluoropyridineKF180°C, 2.5 hrs, Sulfolane3-Chloro-2,4,5,6-tetrafluoropyridine72% google.com

Controlled Introduction of Bromine and Chlorine Substituents

The controlled introduction of bromine and chlorine onto a pyridine ring can be accomplished through various methods, including electrophilic halogenation and substitution of other functional groups.

Electrophilic Halogenation : While direct electrophilic halogenation of unsubstituted pyridine requires harsh, high-temperature, vapor-phase conditions, the presence of activating groups can facilitate the reaction under milder conditions. For substituted pyridines, reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used. For example, ring-opening chlorination and bromination of pyrazolopyridines can be achieved using NCS or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH).

Sandmeyer-type Reactions : A reliable method for introducing halogens is through the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. For instance, 5-chloro-3-fluoropyridin-2-amine can be converted to 2-bromo-5-chloro-3-fluoropyridine (B79493) in 90% yield by treatment with HBr, bromine, and sodium nitrite (B80452) at low temperatures.

Halogen/Metal Exchange : A powerful strategy for regioselective functionalization involves a halogen/metal exchange followed by quenching with an electrophilic halogen source. For example, treating a bromopyridine with an organolithium reagent at low temperature can generate a lithiated pyridine intermediate, which can then react with a source of chlorine or bromine to install the halogen at a specific position.

Reaction TypePrecursorReagent(s)ConditionsProductYieldRef
Diazotization/Bromination5-Chloro-3-fluoropyridin-2-amine1. 48% HBr, Br₂ 2. NaNO₂0°C to -10°C2-Bromo-5-chloro-3-fluoropyridine90%
Ring-Opening BrominationPyrazolopyridineDBI, BHTRT, 24 hrs, HFIPRing-opened brominated productModerate
Ring-Opening ChlorinationPyrazolopyridineNCSRT, 24 hrs, HFIPRing-opened chlorinated product-

Derivatization from Precursor Polyhalogenated Pyridines

The most direct and strategically sound approach to synthesizing this compound involves the modification of an existing, highly halogenated pyridine ring. This leverages the distinct reactivity of different halogen substituents.

Synthesis from 3-Chloro-2,4,5,6-tetrafluoropyridine and Related Intermediates

A specific synthesis for this compound has been documented in patent literature. While the detailed experimental procedure is not fully available in the provided excerpt, its existence confirms a viable synthetic route.

The precursor, 3-Chloro-2,4,5,6-tetrafluoropyridine, is an ideal starting material. The fluorine atom at the C-4 position is the most activated towards nucleophilic aromatic substitution (SNAr) due to the combined electron-withdrawing effects of the nitrogen atom and the adjacent fluorine and chlorine atoms.

This reactivity is demonstrated in the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine. google.com In this reaction, 3-Chloro-2,4,5,6-tetrafluoropyridine is treated with aqueous ammonia (B1221849). The ammonia acts as a nucleophile, selectively displacing the fluoride at the C-4 position to yield the aminated product with high efficiency.

PrecursorReagent(s)ConditionsProductYieldRef
3-Chloro-2,4,5,6-tetrafluoropyridine25% Aqueous Ammonia0°C then 60°C for 2.5 hrs4-Amino-3-chloro-2,5,6-trifluoropyridine91% google.com

A plausible strategy to form this compound, based on this known reactivity, would involve a similar SNAr reaction at the C-4 position using a bromide source or a functional group that can later be converted to a bromine atom.

Transformation Pathways from Isomeric Polyhalogenated Pyridines

An alternative synthetic strategy involves the rearrangement of an isomeric polyhalogenated pyridine to arrive at the desired substitution pattern. "Halogen-dance" reactions are a key class of transformations that enable such isomerizations. These reactions, typically promoted by bases like lithium amides, involve the migration of a halogen atom from one position to another on the pyridine ring via a series of metalated intermediates.

This methodology allows for the preparation of pyridine isomers that are not easily accessible through direct synthesis. For example, halogen dance reactions have been utilized to synthesize unique, heavily substituted building blocks like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. The process can involve not only 1,2-halogen shifts but also more distant 1,3- and 1,4-migrations, providing access to a wide array of multi-substituted pyridine derivatives.

The starting materials for such transformations are other polyhalogenated pyridines, which can themselves be synthesized from common precursors. The synthesis of 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine is a well-established industrial process, highlighting the availability of a diverse pool of isomeric starting materials for these sophisticated rearrangement strategies. chemicalbook.com

Optimization of Synthetic Conditions for this compound Production

The production of this compound is predicated on the careful optimization of reaction conditions to maximize yield and selectivity. The most probable synthetic route involves the partial fluorination of a precursor like 4-bromo-2,3,5,6-tetrachloropyridine (B3064868) or 3,4-dibromo-2,5,6-trichloropyridine via a Halex process. Optimization of this process involves manipulating several key parameters, including the choice of fluorinating agent, solvent, temperature, and reaction time.

Fluorinating Agent: The choice of fluoride salt is critical. Potassium fluoride (KF) is commonly used due to its cost-effectiveness, but its reactivity often requires high temperatures. wikipedia.orggoogle.com For enhanced reactivity, particularly for replacing less reactive chlorine atoms, more soluble and nucleophilic fluoride sources like Cesium fluoride (CsF) or tetraalkylammonium fluorides (TBAF) may be employed, allowing for milder reaction conditions. wikipedia.orgnih.govgoogleapis.com The stoichiometry of the fluoride source must be precisely controlled to achieve trifluorination without proceeding to undesired tetra- or pentafluorinated byproducts.

Solvent System: The Halex reaction necessitates the use of polar, aprotic solvents that can partially dissolve the fluoride salts and stabilize the transition states of the SNAr mechanism. wikipedia.orgchemtube3d.com Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and sulfolane. wikipedia.org For the synthesis of the related compound 3,5-dichloro-2,4,6-trifluoropyridine, N-methylpyrrolidone (NMP) has been shown to be effective, leading to high yields and reduced tar formation when reactions are conducted below 170°C. google.com The removal of water from the reaction system is paramount, as trace amounts can deactivate the fluoride salt and lead to side reactions; this is often achieved by azeotropic distillation before the main reaction. google.com

Temperature and Pressure: Reaction temperature is a crucial lever for controlling both the rate and selectivity of fluorination. Temperatures for Halex reactions on aromatic chlorides typically range from 150-250°C. wikipedia.org However, patents for similar processes emphasize the benefits of lower temperatures (<170°C) to improve selectivity and minimize byproduct formation. google.com In some setups, the reaction can be run under sub-atmospheric pressure, which allows for the continuous removal of the lower-boiling point fluorinated product from the reaction mixture by distillation, thereby shifting the equilibrium toward the desired product and preventing further reaction. google.com

Catalysis: While many Halex reactions proceed without a catalyst, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) or phosphonium (B103445) salts can be used to enhance the solubility and reactivity of the fluoride anion in the organic solvent, potentially allowing for lower reaction temperatures and shorter reaction times.

The following table summarizes typical conditions and optimization parameters for the synthesis of a structurally similar compound, 3,5-dichloro-2,4,6-trifluoropyridine, from which conditions for the target compound can be extrapolated.

ParameterCondition/ReagentPurpose & Optimization GoalReference
Starting MaterialPentachloropyridinePrecursor for halogen exchange. google.com
Fluorinating AgentPotassium Fluoride (KF)Source of fluoride ions. Molar ratio is critical for selective fluorination (e.g., 2.85:1 to 3.15:1 KF to precursor for trifluorination). google.com
SolventN-Methylpyrrolidone (NMP)Polar aprotic solvent to facilitate the SNAr reaction. Must be anhydrous (<500 ppm water). google.com
Temperature< 170°C (e.g., 155-165°C)Optimized to balance reaction rate with selectivity, minimizing tar formation and over-fluorination. google.com
PressureSub-atmosphericAllows for continuous distillation of the product, driving the reaction to completion and preventing side reactions. google.com
Reaction ModeContinuous addition of precursor and removal of productImproves yield and process control on an industrial scale. google.com

Challenges in Regiocontrol and Functional Group Compatibility in Synthesis

The synthesis of a specific isomer like this compound is fraught with challenges related to regioselectivity and the compatibility of different halogen substituents under a single set of reaction conditions.

Regiocontrol in Fluorination: The primary challenge lies in controlling the extent and position of fluorination on a polyhalogenated precursor. The reactivity of halogens in nucleophilic aromatic substitution on the pyridine ring generally follows the order of leaving group ability (I > Br > Cl) and position (positions 4- and 2-/6- are more activated than 3-/5-). youtube.comgoogleapis.com

Positional Selectivity: In a typical precursor like 4-bromo-2,3,5,6-tetrachloropyridine, the chlorine atoms at the 2-, 6-, and 4-positions are activated for nucleophilic substitution by the ring nitrogen. However, the 4-position is occupied by a bromine atom, which is a better leaving group than chlorine. This creates a significant regiochemical challenge: harsh conditions needed to replace the C-Cl bonds at positions 2, 5, and 6 could also lead to the unwanted replacement of the C-Br bond at the 4-position or the C-Cl bond at the 3-position. The chlorine at the 3-position (a meta-like position) is significantly less reactive than those at the 2-, 5-, and 6-positions. googleapis.com Achieving the precise replacement of three specific halogens while leaving the C3-Cl and C4-Br bonds intact requires meticulous optimization of reaction conditions.

Extent of Fluorination: Preventing over-fluorination to yield 4-bromo-2,3,5,6-tetrafluoropyridine (B1197552) or other highly fluorinated species is difficult. This requires strict stoichiometric control of the fluorinating agent and careful monitoring of the reaction progress, often coupled with a strategy like continuous product removal to limit the residence time of the desired product in the reactive environment. google.com

Functional Group Compatibility: The presence of both bromine and chlorine atoms on the same precursor molecule presents a compatibility challenge.

Halogen Scrambling: Under the high temperatures often required for Halex reactions, there is a risk of halogen scrambling, where the positions of the chloro and bromo substituents can interchange, leading to a mixture of isomers that are difficult to separate.

Bromine vs. Chlorine Reactivity: The C-Br bond is generally more labile than the C-Cl bond towards nucleophilic attack. Therefore, fluorination conditions must be tuned to be aggressive enough to cleave three C-Cl bonds but mild enough to preserve the C-Br bond at the 4-position. This narrow operational window is a significant synthetic hurdle. An alternative strategy could involve introducing the bromine atom at a later stage via a selective bromination reaction on a pre-formed chlorotrifluoropyridine intermediate, though selective bromination of such an electron-deficient ring would present its own set of regiochemical challenges. researchgate.net

The synthesis of such a complex, polyhalogenated molecule requires a multi-step approach with careful selection of precursors and precise control over each reaction to navigate the inherent difficulties of regioselectivity and functional group interplay on the pyridine core.

Chemical Reactivity and Transformation Pathways of 4 Bromo 3 Chloro 2,5,6 Trifluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary transformation pathway for 4-Bromo-3-chloro-2,5,6-trifluoropyridine. This class of reactions involves the displacement of a halide by a nucleophile through a two-step addition-elimination mechanism. The electron-withdrawing nitrogen atom in the pyridine (B92270) ring, along with the inductive effects of the halogens, activates the ring towards nucleophilic attack.

Investigation of Regioselectivity in SNAr Processes

The regioselectivity of SNAr reactions on polyhalogenated pyridines is a subject of considerable study. In general, nucleophilic attack is favored at positions that are either ortho or para to the ring nitrogen, as this allows for the effective stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. youtube.com For polysubstituted pyridines, the precise location of substitution is a nuanced interplay of electronic and steric factors.

In the case of multiply substituted pyridines, the position of nucleophilic attack is highly dependent on the nature and position of the existing substituents. For instance, in 2,6-dichloropyridines, the presence of a bulky 3-substituent can direct incoming nucleophiles to the 6-position. researchgate.net Computational studies, such as those employing quantum mechanics (QM) to calculate activation energies and analyze Lowest Unoccupied Molecular Orbital (LUMO) distributions, have become invaluable tools for predicting the regioselectivity of SNAr reactions on complex heterocyclic systems. wuxibiology.comwuxiapptec.com These methods can effectively model the electronic landscape of the molecule and predict the most favorable site for nucleophilic attack. For example, in dichloropyrimidines, which share electronic similarities with polyhalopyridines, the regioselectivity is highly sensitive to the electronic nature of other substituents on the ring. wuxiapptec.com

Comparative Reactivity of Halogen Substituents (Bromine, Chlorine, Fluorine)

The "element effect" in SNAr reactions typically follows the leaving group order of F > Cl ≈ Br > I in activated aryl systems. researchgate.netnih.gov This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. youtube.comyoutube.com This initial attack is often the rate-determining step. sci-hub.se

However, the reactivity order can be influenced by the nucleophile and reaction conditions. sci-hub.se For instance, in reactions with certain oxygen nucleophiles, the reactivity order follows F > Cl > Br, suggesting a charge-controlled reaction where the high electrophilicity of the carbon attached to fluorine is the dominant factor. sci-hub.se In contrast, when the second step of the SNAr mechanism (expulsion of the leaving group) becomes rate-determining, the order can shift, as iodide is a better leaving group than other halides. sci-hub.se In some instances, particularly with N-methylpyridinium compounds, the reactivity differences between fluoro, chloro, and bromo substituents can be minimal. nih.gov

Table 1: General Reactivity Trends of Halogens in SNAr Reactions

HalogenElectronegativityTypical SNAr ReactivityLeaving Group Ability
Fluorine~3.98HighestPoorest
Chlorine~3.16IntermediateGood
Bromine~2.96IntermediateGood

Mechanistic Elucidation of Nucleophilic Displacement Reactions

The mechanism of nucleophilic aromatic substitution on pyridines generally proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups, including the ring nitrogen itself. youtube.com

In some cases, the mechanism can be more complex. For example, studies on N-methylpyridinium ions have shown that the rate-determining step can shift from the initial nucleophilic addition to the deprotonation of the addition intermediate. nih.gov Computational studies using Density Functional Theory (DFT) have been employed to investigate the potential energy surfaces of these reactions, providing detailed insights into the transition states and intermediates. researchgate.net For instance, DFT calculations have shown that the hydrolysis of certain cyclic thiophosphoryl chlorides proceeds via a concerted SN2-P mechanism with a single transition state, while the corresponding fluorides react through a stepwise addition-elimination mechanism with a pentacoordinate intermediate. researchgate.netmdpi.com These detailed mechanistic studies are critical for understanding and predicting the outcomes of nucleophilic displacement reactions on complex heterocyclic systems.

Metal-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for various metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring. The differential reactivity of the halogen substituents can often be exploited to achieve selective functionalization.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a powerful tool for creating biaryl structures. sumitomo-chem.co.jp This reaction has been successfully applied to a wide range of halopyridines. beilstein-journals.orgmdpi.com The reactivity of chloroarenes in Suzuki-Miyaura coupling can be significantly enhanced by the presence of electron-withdrawing groups, and commercially available catalysts like Pd(PPh3)4 have proven effective. researchgate.net

Regioselective Suzuki-Miyaura reactions have been demonstrated on polyhalogenated pyridines, allowing for the stepwise introduction of different aryl groups. beilstein-journals.org For instance, in the reaction of 3,4,5-tribromo-2,6-dimethylpyridine, the order of substitution can be controlled, and interesting atropisomeric products can be obtained. beilstein-journals.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, with both Pd(0) and Pd(II) catalysts being utilized. sumitomo-chem.co.jp

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

SubstrateCoupling PartnerCatalystProduct
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh3)45-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives
This is a representative example and not specific to this compound.

Other Cross-Coupling Methodologies (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura reaction, this compound can participate in other important palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples aryl or vinyl halides with alkenes. organic-chemistry.orgmdpi.com While specific examples with this compound are not detailed in the provided context, the methodology is broadly applicable to halopyridines. organic-chemistry.org The reaction is typically catalyzed by palladium complexes and is a valuable method for forming carbon-carbon double bonds. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a widely used method for the synthesis of alkynyl-substituted aromatics and has been successfully applied to bromo- and chloropyridines. soton.ac.ukorganic-chemistry.org The reaction conditions are generally mild, allowing for a broad substrate scope. wikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is a versatile method for forming carbon-carbon bonds and has been used to synthesize substituted bipyridines from 2-bromo- and 2-chloropyridines. organic-chemistry.org The Negishi coupling is known for its high functional group tolerance and its ability to couple sp3, sp2, and sp hybridized carbon atoms. wikipedia.org

Table 3: Overview of Other Cross-Coupling Reactions

ReactionCoupling PartnersCatalyst SystemBond Formed
HeckAryl/Vinyl Halide + AlkenePalladiumC(sp2)-C(sp2)
SonogashiraAryl/Vinyl Halide + Terminal AlkynePalladium/CopperC(sp2)-C(sp)
NegishiAryl/Vinyl Halide + OrganozincPalladium or NickelC(sp2)-C(sp/sp2/sp3)

Chemo- and Regioselective Functionalization via Catalytic Processes

The highly substituted nature of this compound allows for various palladium-catalyzed cross-coupling reactions. The different carbon-halogen bonds (C-Br, C-Cl, C-F) exhibit distinct reactivities, enabling selective functionalization. Generally, the C-Br bond is the most reactive in typical cross-coupling reactions, followed by the C-Cl bond, and then the highly stable C-F bonds. This reactivity hierarchy allows for regioselective substitution at the C-4 position.

While specific catalytic reactions for this compound are not extensively documented in readily available literature, the reactivity of similar polyhalogenated pyridines provides a strong indication of its expected behavior in common cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.

For instance, in Suzuki-Miyaura coupling reactions, a palladium catalyst, often with a phosphine (B1218219) ligand, is used to couple an organoboron compound with the halo-pyridine. It is anticipated that the C-4 bromine would be selectively replaced. researchgate.netnih.gov Similarly, Sonogashira coupling with terminal alkynes is expected to occur preferentially at the C-Br bond, catalyzed by a palladium-copper system. uwindsor.ca

Buchwald-Hartwig amination, a palladium-catalyzed reaction to form carbon-nitrogen bonds, would also be expected to proceed with high selectivity at the C-4 position. Studies on related polyhalopyridines, such as 5-bromo-2-chloropyridine, have demonstrated that selective amination at the bromine-bearing carbon can be achieved with high efficiency using a palladium-Xantphos catalyst system. wikipedia.org

Table 1: Predicted Catalytic Functionalization Reactions

Reaction Type Catalyst/Reagents Expected Position of Functionalization
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Base (e.g., K₃PO₄), Arylboronic acid C-4
Sonogashira Coupling Pd(PPh₃)₄, CuI, Base (e.g., Et₃N), Terminal alkyne C-4

Reductive Transformations of Halogen Atoms on the Pyridine Ring

The selective reduction of halogen atoms on a polyhalogenated pyridine ring is a valuable synthetic transformation. The reactivity of the different halogens towards reduction typically follows the order I > Br > Cl > F. Therefore, in this compound, the bromine atom at the C-4 position is the most susceptible to reductive cleavage.

Common methods for reductive dehalogenation involve catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or the use of hydride reagents. The specific conditions can be tuned to control the extent of reduction. For a compound with both bromo and chloro substituents, carefully controlled conditions would be required to achieve selective debromination without affecting the chloro or fluoro substituents.

While specific reductive dehalogenation studies on this compound are not prominent in the literature, the general principles of polyhalopyridine chemistry suggest that selective removal of the bromine is feasible.

Functionalization via Organometallic Intermediates (e.g., Directed Lithiation, Grignard Reagents)

The halogens on the pyridine ring facilitate the formation of organometallic intermediates, which can then be reacted with various electrophiles.

Directed Lithiation: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgorganic-chemistry.org In this process, a directing metalation group (DMG) directs a strong base, typically an organolithium reagent, to deprotonate an adjacent position. wikipedia.orgorganic-chemistry.org For halogenated pyridines, the existing halogen atoms can act as directing groups. The fluorine atoms, in particular, are known to direct lithiation to an adjacent position due to their inductive effect. In the case of this compound, lithiation could potentially be directed by the fluorine at C-2 to the C-3 position, or by the fluorine at C-6 to the C-5 position, though the presence of other halogens complicates prediction without experimental data.

Grignard Reagents: The formation of a Grignard reagent typically involves the reaction of an organohalide with magnesium metal. youtube.com For polyhalogenated compounds, the most reactive halogen is preferentially converted to the organomagnesium species. In this compound, the C-4 bromine is the most likely site for Grignard reagent formation. The resulting pyridyl Grignard reagent would be a potent nucleophile, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, and carbon dioxide.

An alternative method for generating Grignard reagents from less reactive halides is through a halogen-magnesium exchange reaction, often using a more reactive Grignard reagent like isopropylmagnesium chloride. This could also be applied to selectively form the Grignard reagent at the C-4 position.

Table 2: Functionalization via Organometallic Intermediates

Intermediate Formation Method Potential Electrophiles
Lithiated Pyridine Directed ortho-lithiation (e.g., with LDA or n-BuLi) Alkyl halides, Aldehydes, Ketones, CO₂, Silyl chlorides

Exploration of Electrophilic Aromatic Substitution (if applicable for activated derivatives)

The pyridine ring is inherently electron-deficient, and the presence of multiple electron-withdrawing halogen atoms in this compound makes it highly deactivated towards electrophilic aromatic substitution (EAS). Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are generally not feasible on such a deactivated ring.

However, if the pyridine ring is sufficiently activated by the introduction of strong electron-donating groups, EAS may become possible. For instance, if one of the halogens were replaced by an amino or methoxy (B1213986) group, the reactivity of the ring towards electrophiles would increase. The position of substitution would then be directed by the activating group. For example, an amino group would strongly direct incoming electrophiles to the ortho and para positions relative to itself. Even with activation, the strongly deactivating influence of the remaining halogens would likely necessitate harsh reaction conditions. Studies on pyridine-N-oxides have shown that oxidation of the ring nitrogen can also increase its susceptibility to electrophilic attack, typically at the 4-position.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Chloro 2,5,6 Trifluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a polysubstituted compound like 4-Bromo-3-chloro-2,5,6-trifluoropyridine, multinuclear NMR is essential.

The structural confirmation of this compound relies heavily on ¹³C and ¹⁹F NMR, as the parent molecule contains no hydrogen atoms.

¹H NMR: For the parent compound, no signals would be observed in a ¹H NMR spectrum. However, for derivatives where a halogen is substituted by a hydrogen-containing group (e.g., alkyl, aryl, or amino groups), ¹H NMR becomes crucial for identifying these new substituents and their position on the pyridine (B92270) ring through observed chemical shifts and coupling patterns.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts of these carbons are influenced by the electronegativity of the directly attached and neighboring substituents (F, Cl, Br). The carbon atoms bonded to fluorine will exhibit splitting into doublets due to one-bond ¹³C-¹⁹F coupling (¹JCF). researchgate.net Longer-range couplings to other fluorine atoms on the ring (²JCF, ³JCF, etc.) can introduce further complex splitting, making the spectrum information-rich. researchgate.netmagritek.com The analysis of these coupling constants is vital for unambiguous signal assignment. In cases where both ¹H and ¹⁹F are present in a derivative, simultaneous decoupling of both nuclei may be necessary to simplify the ¹³C spectrum. magritek.com

¹⁹F NMR: This is arguably the most informative 1D NMR technique for this molecule. wikipedia.org Three distinct signals are expected, corresponding to the fluorine atoms at the C-2, C-5, and C-6 positions. The chemical shift of each fluorine nucleus is highly sensitive to its position on the ring and the nature of the adjacent substituents. ucsb.eduslideshare.net Furthermore, the signals will be split into complex multiplets due to spin-spin coupling between the different fluorine nuclei (³JFF, ⁴JFF), which are typically larger than proton-proton couplings and provide definitive structural information. wikipedia.orgthermofisher.com

Table 1: Illustrative NMR Data for this compound Note: This table presents hypothetical, yet chemically reasonable, data based on known principles for fluorinated pyridines, as specific experimental data is not publicly available. Actual values would require experimental verification.

NucleusPositionExpected Chemical Shift Range (ppm)Expected Splitting Pattern
¹³CC-2140 - 155ddd (¹JCF, ²JCF, ⁴JCF)
C-3115 - 130ddd (²JCF, ³JCF, ⁴JCF)
C-495 - 110dd (³JCF, ³JCF)
C-5140 - 155ddd (¹JCF, ²JCF, ³JCF)
C-6145 - 160ddd (¹JCF, ³JCF, ⁴JCF)
¹⁹FF at C-2-70 to -90dd (³JFF, ⁴JFF)
F at C-5-140 to -160dd (³JFF, ⁴JFF)
F at C-6-90 to -110dd (³JFF, ³JFF)

For derivatives of this compound that contain protons, two-dimensional (2D) NMR techniques are essential for complete structural elucidation. nih.govuwm.edu

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. It is fundamental in establishing the connectivity within proton-bearing substituent groups (e.g., an ethyl or propyl chain).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov This is a powerful tool for assigning the carbon signals of the attached substituent groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. This is particularly valuable for connecting a substituent to the pyridine ring. For example, a correlation between the protons on a CH₂ group and the carbon atom of the pyridine ring to which it is attached would definitively establish the site of substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of whether they are connected through bonds. For derivatives with bulky or flexible substituents, NOESY can provide crucial information about the preferred three-dimensional conformation of the molecule.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards. nih.govbwise.kr The area of an NMR signal is directly proportional to the number of nuclei it represents, allowing for accurate quantification. rssl.comnih.gov

Purity Assessment: The purity of a synthesized batch of this compound can be determined using ¹⁹F qNMR. A known mass of the sample is dissolved with a known mass of a stable, unreactive, fluorine-containing internal standard. rssl.com By comparing the integrated area of a signal from the target compound with the integral of a signal from the standard, the absolute purity can be calculated with high accuracy and precision. nih.govacs.org This approach is superior to chromatographic methods in cases where no certified reference material of the analyte is available.

Reaction Monitoring: qNMR can be used to monitor the progress of reactions involving the title compound. For instance, in a substitution reaction where the bromine at C-4 is replaced, samples can be taken from the reaction mixture at various times. By adding an internal standard, the disappearance of the starting material and the appearance of the product can be quantified from the same NMR spectrum, providing valuable kinetic data and information on reaction yield and byproduct formation.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.netmdpi.com Each molecule has a unique set of vibrational frequencies that act as a "fingerprint," making these methods excellent for identification and structural analysis. cdnsciencepub.comnih.gov For this compound, these techniques provide complementary information.

The IR and Raman spectra of this compound will be dominated by vibrations associated with the substituted pyridine ring and the carbon-halogen bonds.

Pyridine Ring Modes: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic ring are expected to appear in the 1400-1650 cm⁻¹ region. elixirpublishers.com Ring "breathing" modes, which involve the symmetric expansion and contraction of the entire ring, typically give rise to strong and sharp bands in the Raman spectrum around 990-1050 cm⁻¹. researchgate.net

Carbon-Halogen Modes: The stretching vibrations of the carbon-halogen bonds are key identifiers.

C-F Stretching: These are typically strong absorptions in the IR spectrum, found in the 1000-1400 cm⁻¹ region. The exact frequencies will vary for the fluorine atoms at the C-2, C-5, and C-6 positions due to the different electronic environments.

C-Cl Stretching: This vibration is expected to produce a strong band in the 700-850 cm⁻¹ range. elixirpublishers.com

C-Br Stretching: The C-Br stretch occurs at lower frequencies, typically in the 500-650 cm⁻¹ region.

Complementarity of IR and Raman: IR spectroscopy is most sensitive to vibrations that cause a change in the molecule's dipole moment (asymmetric vibrations), while Raman spectroscopy is more sensitive to vibrations that change the molecule's polarizability (symmetric vibrations). researchgate.net Therefore, modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa, providing a more complete vibrational profile. researchgate.net

Table 2: Illustrative Vibrational Frequencies for this compound Note: This table provides expected frequency ranges based on general spectroscopic data for similar functional groups. elixirpublishers.comresearchgate.net Specific peak assignments require experimental spectra and often computational (DFT) analysis.

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Pyridine Ring Stretching (C=C, C=N)1400 - 1650Medium to StrongMedium to Strong
C-F Stretching1000 - 1400StrongWeak to Medium
Pyridine Ring Breathing990 - 1050Weak to MediumStrong
C-Cl Stretching700 - 850StrongMedium
C-Br Stretching500 - 650MediumStrong
Ring Deformation Modes400 - 700MediumMedium

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

For the parent this compound, the pyridine ring is a rigid planar structure, and significant conformational isomerism is not expected. youtube.com Vibrational spectral data would therefore be expected to correspond to a single, stable conformation.

However, for derivatives of this compound where one or more halogens are replaced by flexible substituents (e.g., alkoxy, long-chain alkyl, or substituted aryl groups), multiple conformers may exist in equilibrium. nih.gov Vibrational spectroscopy can be a powerful tool to study such systems. Different conformers will have slightly different vibrational frequencies. By recording spectra under different conditions (e.g., at low temperatures in a cryogenic matrix), it may be possible to "freeze out" and identify the spectral signatures of individual conformers. nih.gov Comparing experimental spectra with those predicted by computational methods like Density Functional Theory (DFT) for different possible conformations allows for the determination of the most stable conformer and the relative populations of different conformers in a sample. nih.govuci.edu

Mass Spectrometry Techniques for Elemental Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool for determining the elemental composition and elucidating the structure of molecules through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This technique provides highly accurate mass measurements, typically to four or more decimal places, which allows for the unambiguous determination of the elemental formula of the compound.

Given the molecular formula of this compound as C₅BrClF₃N, the theoretical exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ⁷⁹Br, ³⁵Cl, ¹⁹F, and ¹⁴N). The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the elemental composition.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (Note: This table is illustrative and based on theoretical calculations, as experimental data was not found.)

Toggle HRMS Data Table

IsotopologueExact Mass (Da)Relative Abundance (%)
[C₅⁷⁹Br³⁵ClF₃N]⁺Calculated Value100.00
[C₅⁸¹Br³⁵ClF₃N]⁺Calculated Value~97.28
[C₅⁷⁹Br³⁷ClF₃N]⁺Calculated Value~32.00
[C₅⁸¹Br³⁷ClF₃N]⁺Calculated Value~31.13

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of this compound. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the connectivity of atoms within the molecule.

For a halogenated pyridine like this compound, fragmentation would likely involve the loss of halogen atoms (Br, Cl, F) or other small neutral molecules. The relative ease of cleavage of the carbon-halogen bonds (C-Br, C-Cl, C-F) would influence the observed fragmentation pattern. Typically, the weaker C-Br bond would be expected to cleave more readily than the C-Cl and C-F bonds.

Table 2: Plausible Fragmentation Pathways for this compound (Note: This table is hypothetical and illustrates potential fragmentation patterns, as experimental data was not found.)

Toggle MS/MS Data Table

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss
[C₅BrClF₃N]⁺[C₅ClF₃N]⁺Br
[C₅BrClF₃N]⁺[C₅BrF₃N]⁺Cl
[C₅BrClF₃N]⁺[C₄BrClF₂N]⁺CF
[C₅ClF₃N]⁺[C₅F₃N]⁺Cl

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis on this compound, a single crystal of the compound would be required. This crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the precise position of each atom within the molecule.

The data obtained from X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles. This information would definitively confirm the substitution pattern on the pyridine ring and reveal details about the molecule's conformation in the solid state. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as halogen bonding or π-stacking, which govern the solid-state architecture.

Table 3: Expected Crystallographic Data for this compound (Note: This table represents the type of data that would be obtained from an X-ray crystallography experiment, as no such data has been published for this specific compound.)

Toggle X-ray Crystallography Data Table

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space Groupe.g., P2₁/c, P-1, etc.
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ
Bond Lengths (Å)e.g., C-Br, C-Cl, C-F, C-N, C-C
Bond Angles (°)e.g., C-C-C, C-N-C, Halogen-C-C
Torsion Angles (°)Describing the planarity of the pyridine ring

Computational and Theoretical Studies on 4 Bromo 3 Chloro 2,5,6 Trifluoropyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. mdpi.commaterialsciencejournal.org Theoretical calculations for halogenated pyridine (B92270) derivatives are often performed using DFT methods, such as B3LYP, combined with a suitable basis set like 6-31G or 6-31+G(d,p), to achieve a balance between accuracy and computational cost. mdpi.com

Conformational Landscape Analysis and Energetic Stabilities

Table 1: Illustrative Energetic Stability Data for Hypothetical Conformers

Conformer Relative Energy (kJ/mol) Stability Ranking
Conformer A Data not available Data not available
Conformer B Data not available Data not available

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. materialsciencejournal.org The two primary orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which provide further insights into the molecule's behavior in chemical reactions.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Indices

Parameter Value (eV)
EHOMO Data not available
ELUMO Data not available
HOMO-LUMO Gap (ΔE) Data not available
Ionization Potential (I) Data not available
Electron Affinity (A) Data not available
Chemical Hardness (η) Data not available
Electronegativity (χ) Data not available
Electrophilicity Index (ω) Data not available

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. scispace.com The MEP map illustrates regions of varying electrostatic potential on the molecular surface. Electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient areas, prone to nucleophilic attack, are colored blue. scispace.com

For 4-Bromo-3-chloro-2,5,6-trifluoropyridine, an MEP map would likely show significant negative potential (red) around the nitrogen atom and the highly electronegative fluorine atoms, indicating these are prime sites for electrophilic interaction. Conversely, regions of positive potential (blue) would be expected, highlighting sites susceptible to nucleophilic attack.

Reaction Mechanism Elucidation through Advanced Computational Methods

Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions. These methods allow for the exploration of reaction pathways and the characterization of transient species like transition states.

Transition State Analysis and Determination of Activation Barriers

To understand the kinetics of a chemical reaction, it is essential to identify the transition state and determine the activation energy barrier. Computational methods can locate the geometry of the transition state—the highest energy point along the reaction coordinate—and calculate its energy relative to the reactants. This energy difference, the activation barrier, is a key determinant of the reaction rate. For a molecule like this compound, this analysis could be applied to predict its reactivity in, for example, nucleophilic aromatic substitution reactions.

Table 3: Hypothetical Activation Barriers for a Substitution Reaction

Reaction Step Activation Energy (Ea) in kJ/mol
Nucleophilic attack Data not available
Leaving group departure Data not available

Computational Modeling of Solvation Effects and Reaction Environments

Reactions are typically conducted in a solvent, which can significantly influence reaction pathways and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent environment. These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties and reaction profiles in a more realistic setting. Applying such models to this compound would provide a more accurate prediction of its reactivity in solution, accounting for stabilization or destabilization of reactants, products, and transition states by the solvent.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

As of the latest available data, specific computational studies detailing the predicted Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for this compound are not present in publicly accessible scientific literature. While theoretical calculations such as Density Functional Theory (DFT) are commonly employed to predict these parameters for various halogenated pyridines, dedicated research on this particular molecule has not been published.

Theoretical predictions of spectroscopic parameters are invaluable for several reasons. Predicted NMR chemical shifts for ¹³C, ¹⁹F, and ¹⁵N nuclei would help in the definitive assignment of experimental spectra. Similarly, calculated vibrational frequencies could aid in the interpretation of infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the stretching and bending of bonds within the molecule, such as C-F, C-Cl, C-Br, and the pyridine ring vibrations.

Although no specific data tables for this compound can be presented, the general approach for a related, hypothetical analysis would involve:

Geometry Optimization: The first step would be to calculate the molecule's most stable three-dimensional structure using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

NMR Chemical Shift Calculation: Using the optimized geometry, the NMR shielding tensors would be calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. These would then be referenced against a standard (e.g., Tetramethylsilane for ¹³C) to provide the chemical shifts.

Vibrational Frequency Calculation: A frequency calculation on the optimized geometry would yield the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental values.

Given the absence of such a study in the literature, this remains a potential area for future computational research.

Analysis of Non-Covalent Interactions (NCI) within the Molecular Framework

Similarly, a specific analysis of the non-covalent interactions (NCI) within the molecular framework of this compound has not been reported in scientific publications. NCI analysis is a computational technique used to visualize and understand weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, both within a single molecule (intramolecular) and between molecules (intermolecular).

For a molecule like this compound, an NCI analysis could reveal important insights into its structure and reactivity. Key areas of interest would include:

Intramolecular Halogen-Halogen Interactions: The close proximity of fluorine, chlorine, and bromine atoms on the pyridine ring could lead to intramolecular repulsive or attractive interactions that influence the planarity and conformational preferences of the ring.

Halogen Bonds: The bromine and chlorine atoms could act as halogen bond donors, while the nitrogen and fluorine atoms could act as acceptors. Understanding these potential interactions is crucial for predicting how the molecule might interact with other molecules or in a crystal lattice.

π-Stacking Interactions: The electron distribution of the fluorinated pyridine ring would influence its ability to participate in π-stacking interactions.

An NCI plot would typically visualize these interactions as surfaces, with the color of the surface indicating the type and strength of the interaction. However, without a dedicated computational study, a detailed discussion of the specific non-covalent interactions governing the structure of this compound cannot be provided at this time.

Synthetic Utility of 4 Bromo 3 Chloro 2,5,6 Trifluoropyridine As a Precursor in Chemical Synthesis

Building Block for Novel Fluorinated Heterocyclic Compounds

The dense halogenation of 4-bromo-3-chloro-2,5,6-trifluoropyridine makes it an exceptional building block for constructing complex, fluorine-containing heterocyclic systems. The reactivity of the carbon-halogen bonds towards nucleophiles is a key feature in its application. Generally, in polyhalogenated pyridines, the position para (C4) to the ring nitrogen is highly activated towards nucleophilic attack, followed by the ortho positions (C2, C6). The fluorine atoms are typically the most susceptible to displacement in SNAr reactions due to their strong activating effect, though the specific halogen replaced can be controlled by reaction conditions and the nature of the nucleophile. youtube.comnih.govnih.gov

Reactions with dinucleophiles, such as 1,2-diamines, 1,2-diols, or 1,2-dithiols, can lead to the formation of fused heterocyclic systems. For example, sequential substitution reactions can be employed to build new rings onto the pyridine (B92270) core. The reaction of structurally similar polyhalogenated pyrimidines with nitrogen-centered nucleophiles has been shown to yield mixtures of regioisomers, but can provide acceptable yields of specific 4-amino derivatives. nih.govresearchgate.net This indicates that this compound can serve as a scaffold for creating libraries of substituted pyridines by reacting it with various nucleophiles.

Below is a table illustrating potential transformations to form novel heterocyclic derivatives.

Nucleophile TypeReagent ExamplePotential Product Structure
Nitrogen NucleophileAmmonia (B1221849) / Primary Amine (R-NH₂)4-Amino-3-chloro-2,5,6-trifluoropyridine derivatives
Oxygen NucleophileSodium Methoxide (NaOMe)4-Methoxy-3-chloro-2,5,6-trifluoropyridine derivatives
Sulfur NucleophileSodium Thiophenoxide (NaSPh)4-(Phenylthio)-3-chloro-2,5,6-trifluoropyridine derivatives
DinucleophileEthane-1,2-diamineFused dihydropyrazine (B8608421) ring systems

This table represents potential reactions based on the known reactivity of similar polyhalogenated heteroaromatic compounds.

Intermediate in the Synthesis of Agrochemical Research Targets (Focus on Synthetic Pathways)

Polyhalogenated and trifluoromethyl-substituted pyridines are critical intermediates in the agrochemical industry, forming the core of many modern herbicides, fungicides, and insecticides. nih.gov Compounds like 3,5-dichloro-2,4,6-trifluoropyridine (B155018), a close structural analog of the subject compound, are employed as intermediates in the production of herbicides. google.com The synthesis of these agrochemicals often relies on the sequential and regioselective substitution of the halogen atoms.

For instance, a common pathway involves the displacement of a fluorine atom at the C4 position with an amine or an alcohol, followed by further functionalization. The bromine atom at the C4 position of this compound serves a similar purpose, acting as a site for introducing key side chains via nucleophilic substitution or as a handle for metal-catalyzed cross-coupling reactions to build more complex structures.

A generalized synthetic pathway for an agrochemical target using a polyhalogenated pyridine intermediate is outlined below.

StepReaction TypeReactantIntermediate/ProductPurpose
1Nucleophilic Aromatic SubstitutionAmine (R-NH₂) or Alcohol (R-OH)4-Substituted-3-chloro-2,5,6-trifluoropyridineIntroduction of a key side chain at the activated C4 position. nih.govgoogle.com
2Suzuki or Stille Cross-CouplingArylboronic acid or OrganostannaneBiaryl or Heteroaryl-pyridine derivativeCarbon-carbon bond formation to construct the final complex scaffold. mdpi.com
3Further FunctionalizationVariousFinal Agrochemical CompoundModification of other positions to fine-tune biological activity.

This table outlines a representative synthetic route based on established methods for preparing pyridine-based agrochemicals.

Utilization in the Development of Advanced Materials and Polymer Components

The reactivity of perfluorinated aromatic and heteroaromatic compounds makes them valuable monomers for the synthesis of high-performance polymers, such as poly(arylene ether)s. These materials are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties. The synthesis typically proceeds via nucleophilic aromatic substitution, where the C-F bonds of the perfluorinated ring react with bisphenoxides to form the ether linkages of the polymer backbone. nih.gov

Given its structure, this compound could be utilized in a similar fashion. The fluorine atoms on the ring are susceptible to displacement by phenoxide nucleophiles, allowing for its incorporation into polymer chains. The remaining bromo and chloro substituents could either be retained in the final polymer to impart specific properties like flame retardancy or serve as sites for post-polymerization modification to introduce cross-linking sites or other functional groups.

Role in the Preparation of Specialized Ligands for Catalysis

Specialized phosphine (B1218219) ligands are crucial for the advancement of transition-metal catalysis. The properties of a catalyst are significantly influenced by the electronic and steric nature of its ligands. google.com Polyhalogenated aromatic compounds serve as versatile platforms for synthesizing complex ligands through sequential cross-coupling reactions.

This compound is a prime candidate for this application due to its array of halogens with differential reactivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be used to selectively replace the bromine or chlorine atoms with aryl, alkyl, or alkynyl groups. mdpi.comnih.gov More specifically, reaction with phosphine-containing reagents like diphenylphosphine (B32561) can install coordinating sites. The ability to perform these substitutions in a stepwise, controlled manner would allow for the construction of sophisticated, electronically-tuned, and sterically-demanding pyridine-based phosphine ligands for use in catalysis.

Development of Custom Chemical Reagents and Probes

Chemical probes are essential small-molecule tools for studying biological systems and identifying new therapeutic targets. youtube.com The development of effective probes often requires a molecular scaffold that can be readily modified to optimize binding affinity, selectivity, and reporting capabilities. The highly functionalized nature of this compound makes it an attractive starting point for such endeavors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-3-chloro-2,5,6-trifluoropyridine, and how can reaction efficiency be monitored?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) on pre-halogenated pyridine scaffolds. For example, reacting pentafluoropyridine with bromine/chlorine sources under controlled conditions (e.g., using cesium carbonate as a base in acetonitrile at room temperature) . Monitor reaction progress via 19F NMR or GC-MS to track fluorine signal shifts or intermediate/product peaks. Purification via silica gel chromatography (e.g., petroleum ether/ethyl acetate, 9:1) ensures high yields .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:

  • Multinuclear NMR (1H, 13C, 19F) to confirm substitution patterns and halogen/fluorine positions. For example, 19F NMR can resolve distinct fluorine environments in trifluoromethyl groups .
  • GC-MS or LC-MS to verify molecular ion peaks and rule out byproducts.
  • Elemental analysis or HRMS for empirical formula validation.

Q. How can researchers address solubility challenges during purification?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., acetonitrile) is typically low. Use mixed-solvent systems (e.g., ethyl acetate/petroleum ether) for recrystallization or column chromatography. For hygroscopic intermediates, employ anhydrous MgSO4 or molecular sieves during drying .

Advanced Research Questions

Q. What strategies mitigate regioselectivity issues during halogenation of polyfluorinated pyridines?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to meta/para positions. To achieve selective bromination/chlorination at the 4-position:

  • Use directed ortho-metalation with LDA (lithium diisopropylamide) to deprotonate specific sites, followed by quenching with bromine/chlorine sources .
  • Computational modeling (e.g., DFT ) predicts reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. How do steric and electronic effects influence cross-coupling reactions involving this compound?

  • Methodological Answer : The trifluoromethyl and halogen groups alter electronic density, affecting Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

  • Steric effects : Bulky ligands (e.g., SPhos) enhance coupling efficiency at hindered positions.
  • Electronic effects : Electron-deficient pyridines require activating agents like silver oxide. Validate reaction pathways using Hammett plots or kinetic isotope effects .

Q. What computational methods predict the compound’s stability under varying pH or temperature?

  • Methodological Answer : Perform DFT calculations to:

  • Assess bond dissociation energies (BDEs) for C-Br/C-Cl bonds under acidic/basic conditions.
  • Simulate thermal degradation pathways using Gaussian or ORCA software. Experimental validation via TGA-DSC or accelerated stability studies (40–80°C, pH 1–13) .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) or impurities.

  • Cross-reference with NIST Chemistry WebBook or PubChem entries for standardized spectra .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-chloro-2,5,6-trifluoropyridine
Reactant of Route 2
4-Bromo-3-chloro-2,5,6-trifluoropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.